molecular formula C12H17NO B12534185 Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- CAS No. 653579-35-2

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-

Cat. No.: B12534185
CAS No.: 653579-35-2
M. Wt: 191.27 g/mol
InChI Key: HJSLIMYHOLCTJU-UHFFFAOYSA-N
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Description

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a chemical compound with the molecular formula C12H17NO It is characterized by a cyclopropanol group attached to a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- typically involves the reaction of cyclopropanol with a phenylethylamine derivative. One common method includes the use of cyclopropylacetaldehyde and methylamine in the presence of a catalyst to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclopropanol derivatives, ketones, aldehydes, and substituted phenylethylamines .

Scientific Research Applications

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is unique due to its combination of a cyclopropanol group with a phenylethylamine moiety, providing distinct chemical and biological properties.

Biological Activity

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is characterized by its cyclopropanol ring and a side chain containing a methylamino group attached to a phenylethyl moiety. The molecular formula is C12H15N1O1, and its structure can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This unique structure may contribute to its biological activity by influencing how the compound interacts with various biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain derivatives of cyclopropanol have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, the inhibition of polo-like kinase 1 (Plk1) has been highlighted as a promising target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical focus for drug development .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget ProteinIC50 Value (μM)
Cyclopropanol Derivative AAnticancerPlk10.45
Cyclopropanol Derivative BAnticancerPlk10.30
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-Potential InhibitorUnknownNot Determined

Neuropharmacological Effects

There is also emerging evidence regarding the neuropharmacological effects of cyclopropanol derivatives. Some studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). For example, agonists targeting the GPR88 receptor have shown promise in reducing alcohol consumption in animal models .

Structure-Activity Relationship (SAR)

The SAR studies of cyclopropanol derivatives reveal that modifications to the cyclopropanol ring and the side chains can significantly influence their biological activity. For instance:

  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish activity.
  • Functional Group Variation : Substituting different functional groups on the phenyl ring can lead to increased potency against specific targets.

Table 2: SAR Insights for Cyclopropanol Derivatives

Modification TypeEffect on Activity
Increased alkyl chain lengthEnhanced potency
Addition of hydroxyl groupImproved solubility
Aromatic substitutionsVariable potency

Case Study 1: Anticancer Activity

In a recent study, a derivative of cyclopropanol was tested for its ability to inhibit cancer cell growth in vitro. The results showed that at concentrations as low as 0.3 μM, significant reductions in cell viability were observed in breast cancer cell lines . This suggests that cyclopropanol derivatives could serve as potential leads for anticancer drug development.

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of a cyclopropanol derivative on alcohol consumption in rats. The compound was administered intraperitoneally, resulting in a dose-dependent decrease in alcohol intake without affecting locomotor activity . These findings support further exploration into the therapeutic potential of cyclopropanol derivatives for treating addiction disorders.

Properties

CAS No.

653579-35-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol

InChI

InChI=1S/C12H17NO/c1-13-11(9-12(14)7-8-12)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3

InChI Key

HJSLIMYHOLCTJU-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1(CC1)O)C2=CC=CC=C2

Origin of Product

United States

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